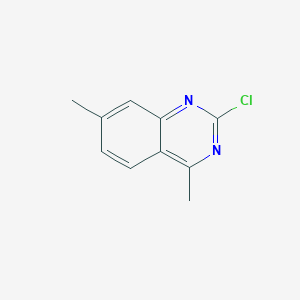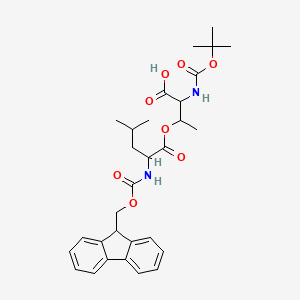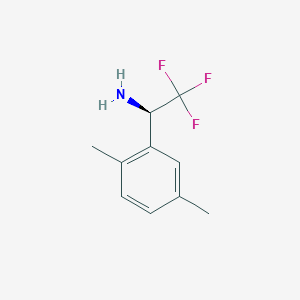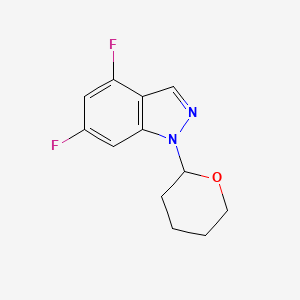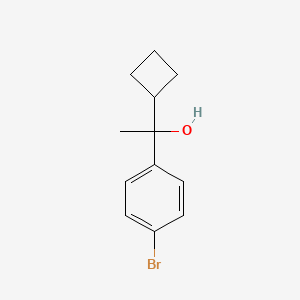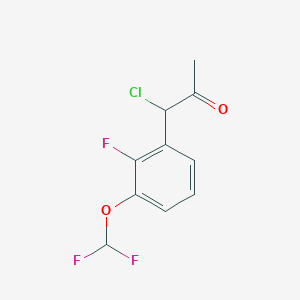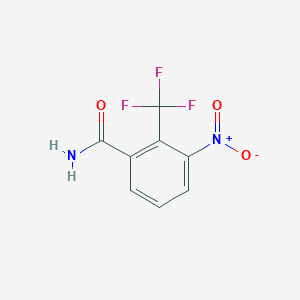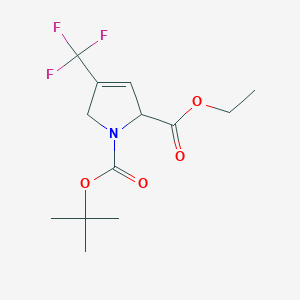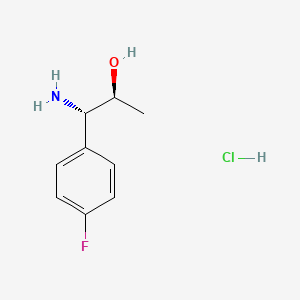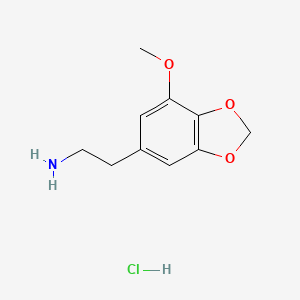
Lophophine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lophophine hydrochloride, also known as 3-methoxy-4,5-methylenedioxyphenethylamine hydrochloride, is a putative psychedelic and entactogen drug of the methylenedioxyphenethylamine class. It is closely related to mescaline and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). This compound is the α-demethylated homologue of MMDA and has been suggested to be a natural constituent of peyote (Lophophora williamsii) due to its role as a chemical intermediate in the biosynthesis of several tetrahydroisoquinolines present in this cactus species .
準備方法
The synthesis of Lophophine hydrochloride involves several steps. The primary synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate benzodioxole derivative.
Methoxylation: The benzodioxole derivative undergoes methoxylation to introduce the methoxy group at the desired position.
Amine Introduction: The methoxylated intermediate is then subjected to a reaction with an appropriate amine to introduce the ethanamine side chain.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反応の分析
Lophophine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the ethanamine side chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Lophophine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of methylenedioxyphenethylamine derivatives.
Biology: Research on its effects on serotonin receptors and its potential as a psychedelic agent.
Medicine: Investigations into its potential therapeutic uses, including mood elevation and euphoria without causing nausea.
作用機序
The mechanism of action of Lophophine hydrochloride is not fully understood, but it is believed to involve agonism at serotonin 5-HT2A receptors, similar to other psychedelic drugs like LSD and mescaline. This interaction leads to the modulation of neurotransmitter release and the alteration of perception, mood, and cognition .
類似化合物との比較
Lophophine hydrochloride is similar to other compounds in the methylenedioxyphenethylamine class, including:
Mescaline: Known for its hallucinogenic properties, mescaline is a naturally occurring psychedelic found in peyote.
MMDA: A synthetic psychedelic with similar effects to mescaline but with a different chemical structure.
2C-B: Another synthetic psychedelic with a methoxy group and a methylenedioxy group on the phenethylamine backbone.
This compound is unique in its specific substitution pattern and its potential natural occurrence in certain cacti .
特性
CAS番号 |
77158-52-2 |
|---|---|
分子式 |
C10H14ClNO3 |
分子量 |
231.67 g/mol |
IUPAC名 |
2-(7-methoxy-1,3-benzodioxol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9;/h4-5H,2-3,6,11H2,1H3;1H |
InChIキー |
HAFFLVZSHUWNDT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1OCO2)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



